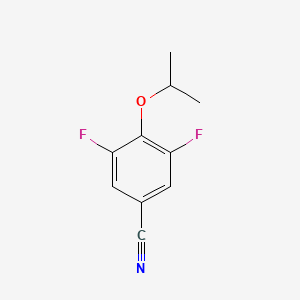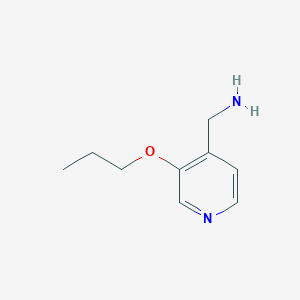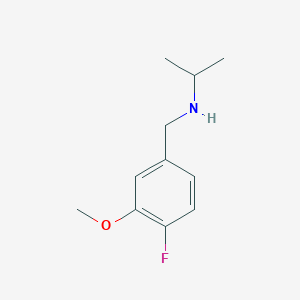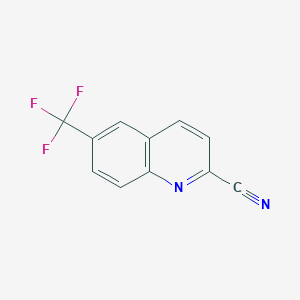
6-(Trifluoromethyl)quinoline-2-carbonitrile
Vue d'ensemble
Description
“6-(Trifluoromethyl)quinoline-2-carbonitrile” is a chemical compound that has been used in various research and experimental studies . It is a derivative of quinoline, a nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of “6-(Trifluoromethyl)quinoline-2-carbonitrile” involves several steps. A document from Merck & Co., Inc. provides a detailed description of the synthetic methods used . The synthesis involves the use of (2R,6R)-2-Methyl-6-(trifluoromethyl)morpholine hydrochloride and 7-(bromomethyl)-4-chloroquinoline-2-carbonitrile .Molecular Structure Analysis
The molecular structure of “6-(Trifluoromethyl)quinoline-2-carbonitrile” can be represented by the InChI code:1S/C10H6F3N/c11-10(12,13)8-3-4-9-7(6-8)2-1-5-14-9/h1-6H . This indicates that the compound contains 10 carbon atoms, 6 hydrogen atoms, 3 fluorine atoms, and 1 nitrogen atom .
Applications De Recherche Scientifique
Photovoltaic Properties
- 4H-pyrano[3,2-c]quinoline Derivatives in Organic–Inorganic Photodiode Fabrication : Research by Zeyada, El-Nahass, and El-Shabaan (2016) explored the use of 4H-pyrano[3,2-c]quinoline derivatives, similar in structure to 6-(Trifluoromethyl)quinoline-2-carbonitrile, in the fabrication of photodiodes. These compounds displayed photovoltaic properties under both dark and illuminated conditions, suggesting potential applications in solar energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Structural and Optical Properties
- Comparative Study of 4H-pyrano[3, 2-c] Quinoline Derivatives : A similar study by Zeyada, El-Nahass, and El-Shabaan (2016) compared the structural and optical properties of quinoline derivatives, including their absorbance, energy band diagrams, and optical properties. This research provides insights into the material characteristics of these compounds for potential applications in optical devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Spectroscopic Characterization
- Molecular Structure and Spectroscopic Analysis of Quinoline Dyes : Wazzan, Al-Qurashi, and Faidallah (2016) conducted a study on the molecular structure and spectroscopic characterization of quinoline dyes, including those with carbonitrile groups. The research involved DFT calculations and NLO properties, contributing to the understanding of these compounds for potential use in dye-sensitized solar cells and other applications (Wazzan, Al-Qurashi, & Faidallah, 2016).
Corrosion Inhibition
- Quinoline Derivatives as Corrosion Inhibitors : Singh, Srivastava, and Quraishi (2016) investigated the use of quinoline derivatives, including those with carbonitrile groups, as corrosion inhibitors for mild steel in acidic mediums. This study highlights the potential industrial applications of these compounds in protecting metals from corrosion (Singh, Srivastava, & Quraishi, 2016).
Safety and Hazards
The safety data sheet for a related compound, “2-(Trifluoromethyl)quinoline”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed, in contact with skin, or if inhaled . Similar precautions should be taken when handling “6-(Trifluoromethyl)quinoline-2-carbonitrile”.
Propriétés
IUPAC Name |
6-(trifluoromethyl)quinoline-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3N2/c12-11(13,14)8-2-4-10-7(5-8)1-3-9(6-15)16-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWMKZWYKOMXLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C#N)C=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)quinoline-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




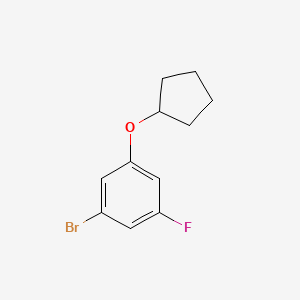
![3-Bromo-5-[(cyclopropylamino)methyl]aniline](/img/structure/B1405997.png)
![[5-(Benzyloxy)-2-bromophenyl]methanamine](/img/structure/B1405999.png)
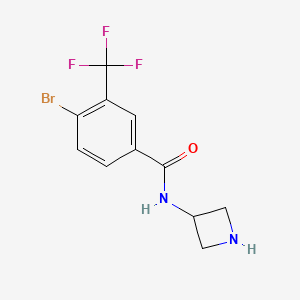
![N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1406003.png)
![1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine](/img/structure/B1406004.png)
![1-[(2-Bromo-3-fluorophenyl)methyl]-4-ethylpiperazine](/img/structure/B1406006.png)
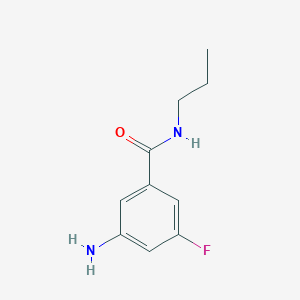
![3-Bromo-5-{[cyclopropyl(methyl)amino]methyl}aniline](/img/structure/B1406008.png)
